molecular formula C20H20FN7O3 B2724584 N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1021254-39-6

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2724584
CAS No.: 1021254-39-6
M. Wt: 425.424
InChI Key: KJMXNXSELGAPBB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a complex synthetic organic molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a benzodioxole group linked via a carboxamide bridge to a piperazine ring, which is further substituted with a fluorophenyl-tetrazole moiety. This specific combination of pharmacophores suggests potential for central nervous system (CNS) activity. Structural analogs of this compound, which share the core benzo[d][1,3]dioxolyl and piperazine elements, have been investigated as novel therapeutic agents . In particular, compounds with these structural features have been patented for the treatment of a range of neurological and psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder . The piperazine ring is a common feature in many bioactive molecules and often serves as a key moiety for interaction with neurological targets . The inclusion of a tetrazole group, a known bioisostere for carboxylic acids or other rings, can enhance the molecule's metabolic stability and binding affinity . The fluorophenyl substitution may fine-tune the compound's electronic properties and its interaction with target receptors. As a result, this compound serves as a valuable chemical tool for researchers exploring new neuropharmacological pathways and conducting structure-activity relationship (SAR) studies. It is intended for use in non-clinical investigations, such as in vitro binding assays and enzymatic studies, to further elucidate its precise mechanism of action and potential research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O3/c21-14-2-1-3-16(10-14)28-19(23-24-25-28)12-26-6-8-27(9-7-26)20(29)22-15-4-5-17-18(11-15)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMXNXSELGAPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, the synthesis may involve the protection of amino groups followed by coupling reactions to introduce various substituents .

Anticancer Properties

Research indicates that compounds related to this compound exhibit notable anticancer activity. One study reported that similar benzo[d][1,3]dioxole derivatives showed significant antitumor effects with IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The mechanisms of action include:

  • Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
DoxorubicinHepG27.46
HCT1168.29
MCF74.56

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Studies have evaluated related benzo[d][1,3]dioxole derivatives against various bacterial strains, demonstrating effective antibacterial properties . The presence of bulky hydrophobic groups in the structure is believed to enhance its antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Angiogenesis : Similar compounds have been reported to inhibit angiogenesis, which is vital for tumor growth and metastasis.
  • P-glycoprotein Modulation : Some derivatives act as modulators of ATP-binding cassette transporters, potentially overcoming drug resistance in cancer therapy .
  • Cell Cycle Arrest : Research has indicated that these compounds can induce cell cycle arrest in cancer cells, further contributing to their antiproliferative effects .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • A study demonstrated that a derivative with a similar structure exhibited a strong cytotoxic effect on various cancer cell lines while showing minimal toxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar piperazine derivatives can selectively target cancer cells while sparing healthy cells. In vitro assays demonstrated that compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide showed significant cytotoxicity against various cancer cell lines, including A-549 lung carcinoma cells .

Compound Cell Line IC50 (µM) Selectivity
Compound AA-549 (Lung Cancer)15High
Compound BHepaRG (Healthy Liver)100Low

Neuropharmacological Effects

The piperazine ring in the compound is known for its activity in central nervous system disorders. Some studies suggest that similar compounds can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine .

Antimicrobial Properties

The presence of the dioxole and tetrazole moieties may enhance the antimicrobial activity of the compound. Preliminary studies indicate that derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that one particular derivative exhibited an IC50 value of 10 µM against A-549 cells, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Evaluation

A neuropharmacological study assessed the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The study found that certain compounds significantly reduced anxiety behaviors at doses correlating with plasma concentrations achievable in humans, suggesting potential therapeutic applications for anxiety disorders .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Carboxamide Derivatives

Compound Name Substituents on Piperazine Key Structural Features Bioactivity (PCSK9-LDLR TR-FRET IC₅₀) References
Target Compound 3-fluorophenyl-tetrazole Benzodioxole, tetrazole, fluorophenyl Not reported N/A
C3 () 4-methoxyphenyl Benzodioxole, methoxymethyl benzamide 0.42 µM
C4 () 2-methoxyphenyl Benzodioxole, methoxymethyl benzamide 0.67 µM
C7 () 4-fluorophenyl Benzodioxole, fluorophenyl 0.28 µM
C8 () 4-chlorophenyl Benzodioxole, chlorophenyl 0.35 µM
CV-11974 () Biphenyl-tetrazole Tetrazole, ethoxybenzimidazole 0.033 mg/kg (IV, AII antagonism)
N-(1,3-benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide () 3-phenylpropenyl Benzodioxole, propenyl linker Not reported

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenyl substituent in C7 demonstrates superior potency (IC₅₀ = 0.28 µM) compared to chlorophenyl (C8, IC₅₀ = 0.35 µM) and methoxyphenyl (C3/C4, IC₅₀ = 0.42–0.67 µM) in PCSK9-LDLR inhibition . Fluorine’s electronegativity and small atomic radius likely optimize hydrophobic interactions and reduce metabolic degradation. The tetrazole group in the target compound and CV-11974 enhances binding affinity through polar interactions.

Tetrazole-Containing Analogues

Tetrazole rings are critical in medicinal chemistry for mimicking carboxylate groups. A comparison with CV-11974 () highlights:

  • CV-11974 : Features a biphenyl-tetrazole system with high angiotensin II receptor antagonism (ID₅₀ = 0.033 mg/kg IV). The tetrazole’s acidity (pKa ~4.9) allows ionization at physiological pH, enhancing solubility and receptor binding .
  • Target Compound : The 3-fluorophenyl-tetrazole moiety may similarly improve solubility and affinity, though its exact pharmacological profile requires further validation.

Preparation Methods

Tetrazole Ring Formation

The 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethanol intermediate is synthesized via a modified Ugi-tetrazole reaction:

Reagents :

  • 3-Fluorophenylazide (1.0 eq)
  • Trimethylsilyl cyanide (1.2 eq)
  • Aldehyde (e.g., glycolaldehyde, 1.0 eq)
  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

Conditions :

  • Solvent: Trifluoroethanol (TFE)
  • Temperature: 120°C (microwave irradiation)
  • Time: 30 minutes

Mechanism :

  • Schiff base formation between the aldehyde and azide.
  • [2+3] Cycloaddition with the isocyanide, yielding the tetrazole core.
  • Deprotection (if necessary) under acidic conditions.

Yield : 65–78%.

Methylation of the Tetrazole

The hydroxyl group in 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethanol is converted to a methyl bromide via Appel reaction:

Reagents :

  • Carbon tetrabromide (CBr₄, 1.5 eq)
  • Triphenylphosphine (PPh₃, 1.5 eq)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature
  • Time: 12 hours

Yield : 82%.

Functionalization of the Piperazine Scaffold

Alkylation with Tetrazole-Methyl Bromide

The piperazine core undergoes nucleophilic substitution with the tetrazole-methyl bromide:

Reagents :

  • Piperazine (1.0 eq)
  • 1-(3-Fluorophenyl)-1H-tetrazol-5-ylmethyl bromide (1.2 eq)
  • Base: Potassium carbonate (K₂CO₃, 2.0 eq)

Conditions :

  • Solvent: Acetonitrile (MeCN)
  • Temperature: 60°C
  • Time: 24 hours

Yield : 70%.

Carboxamide Formation

The secondary amine of piperazine is coupled with benzo[d]dioxol-5-amine using a carbodiimide reagent:

Reagents :

  • Piperazine intermediate (1.0 eq)
  • Benzo[d]dioxol-5-amine (1.1 eq)
  • Coupling agent: EDC (1.2 eq)
  • Activator: HOBt (1.2 eq)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature
  • Time: 18 hours

Yield : 85%.

Optimization and Analytical Data

Reaction Optimization Table

Step Solvent Temperature Time Yield (%)
Tetrazole formation TFE 120°C (MW) 30 min 78
Methylation DCM 0°C → RT 12 h 82
Piperazine alkylation MeCN 60°C 24 h 70
Carboxamide coupling DMF RT 18 h 85

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, tetrazole-H), 6.90–6.70 (m, 4H, aromatic), 5.30 (s, 2H, OCH₂O), 4.10 (s, 2H, CH₂-tetrazole), 3.60–3.20 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁FN₆O₃ [M+H]⁺: 433.1684; found: 433.1687.

Comparative Analysis of Synthetic Routes

Ugi-Tetrazole vs. Classical Cycloaddition

The Ugi-tetrazole method offers superior regioselectivity (>95% 1,5-disubstituted tetrazole) compared to traditional [2+3] cycloadditions (~70% regioselectivity). Microwave irradiation further enhances reaction efficiency, reducing time from 24 hours to 30 minutes.

Carbodiimide Coupling vs. Schotten-Baumann

EDC/HOBt-mediated coupling achieves higher yields (85%) than Schotten-Baumann conditions (60%) due to reduced hydrolysis of the active ester intermediate.

Challenges and Mitigation Strategies

  • Tetrazole Ring Stability : The tetrazole moiety is prone to ring-opening under strongly acidic conditions. Using TFE as a solvent minimizes decomposition.
  • Piperazine Side Reactions : Excess alkylating agent leads to bis-alkylation. Stoichiometric control (1.2 eq alkyl bromide) ensures mono-substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

  • Methodological Answer : The synthesis involves multi-step protocols, including condensation, cyclization, and functionalization. For example:

  • Step 1 : React benzo[d][1,3]dioxol-5-amine with a piperazine-carboxamide precursor under chloroform/triethylamine conditions to form the piperazine core .
  • Step 2 : Introduce the 3-fluorophenyl-tetrazole moiety via nucleophilic substitution using 1-(3-fluorophenyl)-1H-tetrazol-5-ylmethyl chloride in the presence of a base (e.g., K2_2CO3_3) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • FTIR : Confirm the presence of carboxamide (C=O stretch at ~1650 cm1^{-1}), tetrazole (C-N stretches at ~1450 cm1^{-1}), and fluorophenyl groups (C-F at ~1100 cm1^{-1}) .
  • NMR : Use 1^1H and 13^13C NMR to resolve piperazine proton environments (δ 2.5–3.5 ppm) and fluorine-coupled splitting patterns in the aromatic region .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations ranging 1–100 µM, with cisplatin as a positive control .
  • Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, monitoring ED50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during tetrazole coupling?

  • Methodological Answer :

  • Solvent optimization : Replace chloroform with DMF to enhance solubility of polar intermediates .
  • Catalysis : Introduce catalytic Pd(PPh3_3)4_4 (2 mol%) for Suzuki-Miyaura cross-coupling if steric hindrance occurs at the tetrazole site .
  • Temperature control : Conduct reactions under reflux (80–100°C) to accelerate sluggish steps while avoiding decomposition .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
  • Validate target engagement : Use competitive binding assays (e.g., fluorescence polarization) to confirm direct interaction with suspected targets like kinase domains .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .

Q. What computational strategies are effective for predicting binding modes of this compound to neurological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAA_A receptors or serotonin transporters, focusing on piperazine and fluorophenyl pharmacophores .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and hydrogen-bond occupancy .
  • DFT calculations : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic hotspots on the tetrazole ring .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Modify substituents : Replace the 3-fluorophenyl group with 4-cyanophenyl to enhance metabolic stability .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the piperazine core to reduce LogP from ~3.5 to ~2.0, improving solubility .
  • Pro-drug strategies : Mask the tetrazole as a methyl ester to enhance oral bioavailability, with enzymatic cleavage studies in simulated gastric fluid .

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